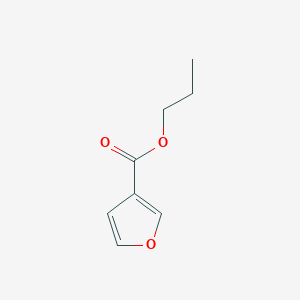

Propyl Furan-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-4-11-8(9)7-3-5-10-6-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVRWIIQIYTFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396475 | |

| Record name | 3-Furancarboxylic acid,propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156741-78-5 | |

| Record name | 3-Furancarboxylic acid,propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propyl Furan 3 Carboxylate and Analogues

Cyclization Reactions in Furan-3-carboxylate Synthesis

Cyclization reactions are a cornerstone in the synthesis of furan-3-carboxylates. These reactions typically involve the formation of one or more carbon-oxygen bonds to construct the furan (B31954) ring from acyclic precursors. The regioselectivity and efficiency of these cyclizations are often controlled by the choice of catalyst and reaction conditions.

Transition Metal-Catalyzed Cyclizations

Transition metals have proven to be exceptionally versatile catalysts for the synthesis of furans. Their ability to activate various functional groups and facilitate bond formation under mild conditions has led to the development of numerous catalytic systems for the preparation of furan-3-carboxylates and their analogues.

Palladium catalysis is a powerful tool for the synthesis of functionalized furans. One notable approach involves the one-pot reaction of 1,3-dicarbonyl compounds with alkenyl bromides. researchgate.net This method allows for the construction of the furan ring in a single step, offering a high degree of convergence. The reaction proceeds through a cascade of palladium-catalyzed steps, including the formation of a C-C bond between the dicarbonyl compound and the alkenyl bromide, followed by cyclization and dehydration to afford the furan product. The choice of palladium catalyst, such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, or Pd(acac)₂, along with the appropriate solvent, base, and oxidant, is crucial for achieving high yields. researchgate.net

Another significant palladium-catalyzed method is the oxidative carbonylation of 3-yne-1,2-diol derivatives. nih.gov This process, catalyzed by a PdI₂/KI system, converts the diol into a furan-3-carboxylic ester in a single step under a carbon monoxide and air atmosphere. nih.gov The reaction is believed to proceed via a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration, yielding the desired furan-3-carboxylates in good to excellent yields. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) | Ref. |

| PdCl₂(CH₃CN)₂ / Base / Oxidant | 1,3-Dicarbonyl compounds, Alkenyl bromides | Functionalized furans | High | researchgate.net |

| PdI₂ / KI / CO / Air | 3-yne-1,2-diol derivatives | Furan-3-carboxylic esters | 56-93 | nih.gov |

Copper catalysts offer an effective and often more economical alternative to palladium for furan synthesis. One prominent copper-catalyzed route is the intramolecular O-vinylation of ketones with vinyl bromides. hud.ac.uk This reaction provides access to a range of 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk The process involves the copper-catalyzed coupling of the enolate of the ketone with the vinyl bromide, leading to the formation of the furan ring.

Another powerful copper-catalyzed method is the [4+1] cycloaddition of α,β-acetylenic ketones with diazoacetates. hud.ac.uknih.gov This reaction proceeds through the formation of a copper carbene complex, which then reacts with the ketone to generate a carbonyl ylide. hud.ac.uk Subsequent cyclization and aromatization yield the furan product. hud.ac.uk While this method is effective, it can require slow addition of the diazoacetate at elevated temperatures. hud.ac.uk

| Catalyst | Reaction Type | Starting Materials | Product Type | Ref. |

| Copper(I) salts | Intramolecular O-vinylation | Ketones, Vinyl bromides | Substituted furans | hud.ac.uk |

| Copper(I) salts | [4+1] Cycloaddition | α,β-Acetylenic ketones, Diazoacetates | Substituted furans | hud.ac.uknih.gov |

Gold catalysis has emerged as a particularly mild and efficient method for the synthesis of furans through cycloisomerization reactions. A common strategy involves the gold-catalyzed reaction of propargylic alcohols with 1,3-dicarbonyl compounds, including β-ketoesters. nih.govd-nb.info This transformation can proceed through a sequential propargylic substitution followed by cycloisomerization. nih.govmdpi.comnih.gov The gold catalyst activates the alkyne of the propargylic alcohol, facilitating nucleophilic attack by the 1,3-dicarbonyl compound. nih.gov The resulting intermediate then undergoes a gold-catalyzed cycloisomerization to furnish the polysubstituted furan. nih.govresearchgate.net

The reaction can be carried out using various gold catalysts, such as AuBr₃ with a silver salt co-catalyst, and has been shown to be effective for a range of substituted propargylic alcohols and β-ketoesters. nih.gov

| Catalyst System | Starting Materials | Reaction Type | Product Type | Ref. |

| Au(III) catalysts | Propargylic alcohols, 1,3-Dicarbonyl compounds | Propargylic substitution/Cycloisomerization | Polysubstituted furans | nih.govd-nb.info |

| AuBr₃ / AgOTf | N-Tosylpropargyl amines, 1,3-Dicarbonyl compounds | Propargylic substitution/Cycloisomerization | Polysubstituted furans | nih.gov |

Ruthenium catalysts have also been employed in the synthesis of furan derivatives. One approach involves the intramolecular cyclization of hydroxy enynes. rsc.org For example, (Z)-pent-2-en-4-yn-1-ols can be selectively cyclized in the presence of a ruthenium catalyst like RuCl₂(PPh₃)(p-cymene) to produce furans with a functional group at the C(5) position. rsc.org Additionally, sequential one-pot ruthenium- and copper-catalyzed syntheses have been developed, where two alkyne molecules and an alcohol are combined under ruthenium catalysis to form a 1,3-dienyl ether, which is then cyclized to the furan by a copper(II) salt. hud.ac.uk

| Catalyst | Starting Materials | Reaction Type | Product Type | Ref. |

| RuCl₂(PPh₃)(p-cymene) | (Z)-pent-2-en-4-yn-1-ols | Intramolecular cyclization | 5-Functionalized furans | rsc.org |

| Ruthenium and Copper Catalysts | Alkynes, Alcohol | Sequential one-pot synthesis | Symmetrical furans | hud.ac.uk |

Indium catalysts, particularly indium(III) salts, have been utilized for the synthesis of furan derivatives. For instance, InCl₃ can catalyze the cycloisomerization of α-propargyl-β-keto esters to yield 2,3,5-trisubstituted furans. organic-chemistry.org This method offers a mild and efficient route to these compounds. Indium(III) furan-2-thiocarboxylate complexes have also been synthesized and shown to be effective catalysts in multicomponent reactions, highlighting the versatility of indium in heterocyclic synthesis. rsc.orgrsc.org

| Catalyst | Starting Materials | Reaction Type | Product Type | Ref. |

| InCl₃ | α-Propargyl-β-keto esters | Cycloisomerization | 2,3,5-Trisubstituted furans | organic-chemistry.org |

| Indium(III) furan-2-thiocarboxylates | Various | Multicomponent reactions | Furan derivatives | rsc.orgrsc.org |

Base-Catalyzed Cyclization Strategies (e.g., from α-Hydroxy Ketones and Cyano Compounds)

Base-catalyzed cyclization reactions provide a powerful and versatile approach to the synthesis of substituted furans. One notable strategy involves the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride, mediated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This method allows for the efficient preparation of densely substituted furan-2,4-dicarboxylates under mild conditions. The reaction proceeds in N,N-dimethylformamide (DMF) at 95 °C, yielding the desired products in moderate yields. researchgate.net The structure of a typical product, diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate, has been confirmed by X-ray crystallography, validating the efficacy of this synthetic route. researchgate.net

Another classic base-mediated approach is the Feist-Benary synthesis, which typically involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.comwikipedia.org This reaction proceeds through the alkylation of the 1,3-dicarbonyl compound followed by a cyclization and dehydration sequence to form the furan ring. wikipedia.org

| Starting Material 1 | Starting Material 2 | Base | Product | Yield (%) |

| (E)-ethyl 3-aryl-2-cyanoacrylate | Ethyl glycinate hydrochloride | DBU | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylate | 50-57 |

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization is a cornerstone of furan synthesis, with the Paal-Knorr synthesis being the most prominent example. pharmaguideline.comorganic-chemistry.org This reaction involves the cyclization and dehydration of 1,4-dicarbonyl compounds under acidic conditions to produce furans. pharmaguideline.comyoutube.com A variety of acids, including sulfuric acid, phosphoric acid, and trifluoroacetic acid, can be employed as catalysts. organic-chemistry.orgyoutube.com The driving force for this reaction is the formation of the stable aromatic furan ring. youtube.com

Recent advancements have expanded the scope of acid-catalyzed methods. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can lead to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov While this is a hydroarylation, related acid-catalyzed transformations of unsaturated 1,4-diketones, which can be derived from furan precursors, undergo cyclodehydration to form new furan rings, a process mechanistically similar to the Paal-Knorr synthesis. nih.gov Gold-catalyzed cycloisomerization of furan/ynes also provides an efficient route to polycyclic systems containing a furan ring under mild, acidic conditions. acs.org

| Precursor Type | Acid Catalyst | Product Type | Ref. |

| 1,4-Dicarbonyl compound | H₂SO₄, P₂O₅, TFA | Substituted furan | pharmaguideline.comorganic-chemistry.org |

| (Z)-2-Ene-1,4,7-trione | Trifluoroacetic acid (TFA) | Substituted furan | nih.gov |

| Furan/yne with silyloxy group | Gold(I) complex | Protected 1-naphthol | acs.org |

Annulation and Cascade Reaction Pathways

Reactions of Alkyl 3-Bromo-3-nitroacrylates with Carbo- and Heterocyclic CH-Acids

Alkyl 3-bromo-3-nitroacrylates have emerged as valuable building blocks for the synthesis of substituted furan-3-carboxylates. crossref.orgresearchgate.net These compounds react with various carbo- and heterocyclic CH-acids, such as pentane-2,4-dione and methyl 3-oxobutanoate, under mild conditions. researchgate.net The reaction pathway involves an initial Michael addition, followed by an intramolecular O-alkylation to form 2-nitro-2,3-dihydrofuran-3-carboxylates. Subsequent treatment with a base like potassium acetate (B1210297) promotes the elimination of the nitro group, leading to the formation of the aromatic furan-3-carboxylate. researchgate.net This methodology has been successfully applied to synthesize a range of new condensed naphthoquinone, pyran, and pyrimidine (B1678525) furancarboxylates. researchgate.net

| CH-Acid | Reaction Conditions | Product | Yield (%) |

| Pentane-2,4-dione | 1. Michael addition 2. Reflux with KOAc | Ethyl 2,4-dimethyl-5-acetylfuran-3-carboxylate | 61 |

| Methyl 3-oxobutanoate | 1. Michael addition 2. Reflux with KOAc | Diethyl 2,4-dimethylfuran-3,5-dicarboxylate | 68 |

Visible-Light-Driven Regioselective Cascade Cyclizations

Photocatalysis using visible light offers an environmentally benign and powerful tool for constructing complex molecular architectures. researchgate.net Visible-light-induced cascade reactions have been developed for the synthesis of various heterocyclic compounds, including those containing furan or tetrahydrofuran (B95107) rings. ibs.re.krrsc.org One such strategy employs N-alkenyloxypyridinium salts as alkoxy radical precursors. Under visible light irradiation, a photoredox tandem radical process initiates, involving fragmentation of the salt, a radical cyclization, and a subsequent pyridylation to assemble pyridine-tethered tetrahydrofurans. ibs.re.kr This metal-free method exhibits broad substrate scope and good functional group compatibility. ibs.re.kr While direct synthesis of propyl furan-3-carboxylate using this method is not explicitly detailed, the principles of visible-light-driven cascade cyclizations represent a promising avenue for future synthetic designs in furan chemistry. researchgate.netibs.re.kr

Three-Component Reaction Strategies (e.g., Arylamine, Aromatic Aldehyde, Acetylenic Carboxylate)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. While the specific three-component reaction involving an arylamine, aromatic aldehyde, and acetylenic carboxylate for furan synthesis is less common, related MCRs provide access to polysubstituted furans. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates affords dialkyl furan-3,4-dicarboxylates. rsc.org This process occurs through a tandem sequence of Michael addition, intramolecular nucleophilic addition, ring-opening, and elimination steps. The methodology has been extended to synthesize furan-3-carboxylates, -2,4-dicarboxylates, and -2,3,4-tricarboxylates, highlighting its versatility. rsc.org

Functional Group Transformations and Aromatization Approaches

The synthesis of furan-3-carboxylates can also be achieved by modifying existing furan rings or by the aromatization of dihydrofuran precursors. A convenient synthesis of furan-3-carboxylic acid and its derivatives starts from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This is followed by a nucleophilic displacement of the trichloromethyl group with hydroxides, alcohols, or amines to yield the corresponding carboxylic acid, esters, or amides. researchgate.net

Another powerful strategy involves the oxidative dearomatization of a furan ring, followed by cyclization. For example, 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can be converted to 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones through an oxidative dearomatization/cyclization sequence. nih.gov This process is related to the Paal-Knorr synthesis but involves the cyclodehydration of an unsaturated 1,4-diketone intermediate. nih.gov Furthermore, Diels-Alder reactions of furan compounds with dienophiles like dimethyl acetylenedicarboxylate, followed by an aromatization step, provide a classic route for transforming the furan core into functionalized aromatic systems. researchgate.net

| Precursor | Transformation Steps | Product | Ref. |

| 4-Trichloroacetyl-2,3-dihydrofuran | 1. Aromatization 2. Nucleophilic substitution | Furan-3-carboxylic acid/ester/amide | researchgate.net |

| 3-(Furan-2-yl)propan-1-one | 1. Oxidative dearomatization 2. Cyclization | 3-(Furan-2-yl)prop-2-en-1-one | nih.gov |

| Furan derivative | 1. Diels-Alder with alkyne 2. Aromatization | Functionalized aromatic | researchgate.net |

Aromatization of Dihydrofuran Precursors (e.g., 4-Trichloroacetyl-2,3-dihydrofuran)

A key method for synthesizing the furan-3-carboxylate scaffold involves the aromatization of a dihydrofuran precursor. researchgate.net A notable example is the use of 4-trichloroacetyl-2,3-dihydrofuran. This process begins with the aromatization of the dihydrofuran ring, which can be accomplished to yield 3-trichloroacetylfuran. researchgate.net This intermediate is particularly useful because the trichloromethyl group can act as a leaving group. researchgate.net

The 3-trichloroacetylfuran can then undergo nucleophilic displacement of the trichloromethyl group. By reacting it with various nucleophiles such as hydroxide (B78521), alcohols, or amines, a range of furan-3-carboxylic acid derivatives can be produced. researchgate.net For instance, hydrolysis with a base like sodium hydroxide leads to the formation of furan-3-carboxylic acid. researchgate.net This acid can then serve as the direct precursor for this compound through esterification.

Esterification and Transesterification Techniques for this compound Formation

The final step in producing this compound often involves direct esterification of furan-3-carboxylic acid. The Fischer esterification is a widely employed and fundamental method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid (furan-3-carboxylic acid) with an excess of the desired alcohol (propanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process where the alcohol acts as both the solvent and the reactant, driving the formation of the ester and water. masterorganicchemistry.com

The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol (propanol) on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product, this compound. masterorganicchemistry.com

While less common for direct synthesis, transesterification could also be employed. This would involve reacting a different ester of furan-3-carboxylic acid (e.g., methyl furan-3-carboxylate) with propanol (B110389) in the presence of an acid or base catalyst to yield this compound and methanol (B129727). This method is useful for converting one ester into another.

Regioselectivity and Stereocontrol in Furan-3-carboxylate Synthesis

Achieving specific substitution patterns on the furan ring is a critical aspect of synthesizing complex molecules. The development of regioselective reactions allows for precise control over the placement of functional groups, leading to desired isomers.

Strategies for Regioselective Formation of Substituted Furan-3-carboxylates

Several modern synthetic strategies have been developed to ensure the regioselective formation of substituted furan-3-carboxylates. One approach involves the reaction of dimethylsulfonium acylmethylides with various alkyl acetylenic carboxylates. This method can be tailored to produce furan-3-carboxylates, furan-2,4-dicarboxylates, and furan-2,3,4-tricarboxylates depending on the starting materials. rsc.orgnih.gov For example, reacting specific sulfur ylides with alkyl propynoates can yield alkyl 2-substituted furan-3-carboxylates. rsc.org

Another powerful technique is the metalloradical-catalyzed cyclization of alkynes with α-diazocarbonyls. nih.gov A cobalt(II)-based catalytic system enables the intermolecular radical cyclization of terminal acetylenes with diazo reagents to produce polyfunctionalized furans with complete regioselectivity under mild and neutral conditions. nih.gov This method is tolerant of a wide range of functional groups. nih.gov Similarly, silver-mediated cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates can selectively produce 2,5-disubstituted furan-3-carboxylates. researchgate.net In the absence of the silver salt, the reaction yields the isomeric 2,4-disubstituted furan-3-carboxylates, demonstrating precise control over regioselectivity. researchgate.net

Control of Substitution Patterns (e.g., 2,3-Disubstituted, 2,3,5-Trisubstituted, Tetrasubstituted)

The synthesis of furans with varying degrees of substitution is crucial for creating diverse chemical structures. Different methodologies provide access to specific substitution patterns.

2,3-Disubstituted Furans: These can be prepared through a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans. nih.gov

2,3,5-Trisubstituted Furans: A cobalt(II)-catalyzed reaction between α-diazocarbonyls and terminal alkynes can regioselectively form 2,3,5-trisubstituted furans in excellent yields. nih.gov Phosphine-catalyzed ring-opening cycloisomerization of cyclopropenyl dicarboxylates also yields highly substituted furans of this type. thieme-connect.de Additionally, a facile conversion of α-formylketene dithioacetals to vinylketene dithioacetals followed by N-bromosuccinimide-mediated cyclization provides another route to 2,3,5-trisubstituted furans. researchgate.net

Tetrasubstituted Furans: These highly substituted rings can be synthesized through an intramolecular Wittig-type reaction. organic-chemistry.org This one-step method uses Michael acceptors, tributylphosphine, and acyl chlorides to generate highly functionalized tetrasubstituted furans in good yields at room temperature. organic-chemistry.org Another novel method involves a base-catalyzed reaction of α-hydroxy ketones and cyano compounds, which avoids the need for expensive metal catalysts. researchgate.net

Summary of Synthetic Methods for Substituted Furans

| Substitution Pattern | Methodology | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2,3-Disubstituted | Base-promoted domino reaction | β-keto compounds, vinyl dichlorides | organic-chemistry.org |

| 2,3,5-Trisubstituted | Metalloradical cyclization | Co(II) catalyst, α-diazocarbonyls, terminal alkynes | nih.gov |

| 2,3,5-Trisubstituted | Ring-opening cycloisomerization | Phosphine (B1218219) catalyst, cyclopropenyl dicarboxylates | thieme-connect.de |

| Tetrasubstituted | Intramolecular Wittig reaction | Tributylphosphine, Michael acceptors, acyl chlorides | organic-chemistry.org |

| Tetrasubstituted | Base-catalyzed reaction | α-hydroxy ketones, cyano compounds | researchgate.net |

Development of Catalytic Systems for Furan-3-carboxylate Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective production of complex molecules like furan-3-carboxylates. Both homogeneous and heterogeneous catalysts have been designed and applied to improve reaction rates, yields, and environmental sustainability. mdpi.com

Design and Application of Homogeneous and Heterogeneous Catalysts

Homogeneous and heterogeneous catalysts offer different advantages and are chosen based on the specific requirements of the synthetic process.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. dtu.dk

Palladium-based systems: A PdI₂/KI system has been used for the direct oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters in a one-step process. nih.gov

Copper-based systems: A catalytic amount of Cu(I)Br in DMF has been shown to be an efficient system for the cyclization of 2-(1-alkynyl)-2-alken-1-ones with alcohols to form highly substituted furans. acs.org

Gold-based systems: Gold catalysts have been employed for the synthesis of functionalized furan-3-carboxylates and for the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.orgresearchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processing, which aligns with the principles of green chemistry. nih.govgoogle.com

Solid acid catalysts: A method for producing furan carboxylates from aldaric acids utilizes solid heterogeneous catalysts like solid sulfonic acids on polymer, silica, alumina, or zirconia carriers. google.com These catalysts are robust and can be regenerated and reused. google.com

Zeolites: These crystalline aluminosilicates possess strong Brønsted acidity and ordered micropores, making them effective for converting biomass-derived substrates into furan platform molecules. nih.gov

Carbon-based catalysts: Carbon materials functionalized with acidic groups such as -SO₃H, -COOH, and phenolic -OH show high catalytic activity for furan synthesis and are valued for their stability. researchgate.net

Comparison of Catalytic Systems in Furan Synthesis

| Catalyst Type | Examples | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Homogeneous | PdI₂/KI, Cu(I)Br, Au(I/III) complexes, Co(II) complexes | High activity and selectivity, mild reaction conditions | Difficult to separate from product, potential for metal leaching | nih.govnih.govacs.orgresearchgate.net |

| Heterogeneous | Sulfonic acids on solid supports, Zeolites, Functionalized carbon | Easy separation and recycling, suitable for continuous flow processes, enhanced stability | Potentially lower activity than homogeneous counterparts, diffusion limitations | nih.govgoogle.comresearchgate.net |

Ligand Effects on Catalyst Activity and Selectivity in the Synthesis of this compound and Analogues

In the context of palladium-catalyzed synthesis of functionalized furans, the choice of ligand directly impacts the catalytic performance. A systematic evaluation of different palladium catalysts for the one-pot synthesis of ethyl 2,5-dimethylfuran-3-carboxylate from ethyl 3-oxobutanoate and allyl bromide has highlighted the superior efficacy of specific ligand systems. The study compared palladium catalysts with different ancillary ligands, revealing that weakly coordinating ligands can enhance catalytic activity by facilitating key steps in the catalytic cycle.

The catalyst PdCl₂(CH₃CN)₂, which features acetonitrile (B52724) ligands, demonstrated significantly higher efficiency compared to catalysts with acetate or acetylacetonate (B107027) ligands. mdpi.com The acetonitrile ligands are considered weakly coordinating and good π-acceptors, which stabilize the palladium center without impeding its active sites. This property is believed to facilitate crucial catalytic steps such as oxidative addition and reductive elimination, which are essential for the formation of the furan ring. mdpi.com The impact of the catalyst on the yield of Ethyl 2,5-dimethylfuran-3-carboxylate is detailed in the table below.

Table 1: Effect of Palladium Catalyst on the Yield of Ethyl 2,5-dimethylfuran-3-carboxylate mdpi.com

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| PdCl₂(CH₃CN)₂ | 94 | 2 |

| Pd(OAc)₂ | 80 | 6 |

| Pd(acac)₂ | 63 | 6 |

Furthermore, specialized phosphine ligands have been successfully employed in the direct arylation of furan derivatives. For instance, the use of a palladium complex with Tedicyp (cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane) has proven effective for the C-H functionalization of furan-3-carboxylic acid esters with various aryl bromides. This ligand system allows for the reaction to proceed at low catalyst loadings while achieving high yields. amazonaws.com

The synthesis of various 5-aryl-2-methylfuran-3-carboxylic acid ethyl esters demonstrates the robustness of the Pd/Tedicyp catalytic system. The reaction tolerates a range of functional groups on the aryl bromide, including acetyl, cyano, and methoxy (B1213986) groups, consistently providing good to excellent yields. This highlights the role of the polydentate phosphine ligand in stabilizing the palladium catalyst and promoting the desired C-C bond formation. amazonaws.com

Table 2: Palladium/Tedicyp-Catalyzed Direct Arylation of Ethyl 2-methylfuran-3-carboxylate with Aryl Bromides amazonaws.com

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 5-(4-Acetylphenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 88 |

| 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 90 |

| 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid ethyl ester | 84 |

In other catalytic systems, the nature of the halide ligand has also been shown to be important. For example, a PdI₂/KI system has been effectively used for the direct oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters. acs.orgnih.gov In this case, the iodide ligand is an integral part of the active catalytic species, influencing the reaction's efficiency and outcome.

The collective findings from these studies underscore the pivotal role of ligands in tailoring the performance of metal catalysts for the synthesis of this compound and its analogues. The electronic and steric properties of the ligands are key determinants of catalyst activity and selectivity, and the rational selection of ligands is therefore a cornerstone of developing efficient and selective synthetic methodologies.

Chemical Reactivity and Derivatization Strategies of Furan 3 Carboxylates

Transformations Involving the Furan (B31954) Ring System

The furan ring in propyl furan-3-carboxylate is an electron-rich diene system, making it susceptible to a variety of reactions that modify the heterocyclic core.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgresearchgate.net This reaction provides a powerful method for the construction of oxabicyclic systems. While furan itself is a reactive diene, the presence of an electron-withdrawing group like the carboxylate at the 3-position can decrease its reactivity. rsc.org However, these reactions can still proceed, often requiring thermal conditions or Lewis acid catalysis to achieve good yields. rsc.org

For instance, the Diels-Alder reaction between furan derivatives and dienophiles like maleic anhydride (B1165640) typically yields 7-oxabicyclo[2.2.1]hept-2-ene adducts. rsc.org Interestingly, while the endo rule is often favored in Diels-Alder reactions, furan derivatives frequently yield the thermodynamically more stable exo adduct. acs.orgquizlet.com Studies on furan-3-boronic acid esters, which also feature a substituent at the 3-position, have shown exclusive formation of the exo cycloadduct with maleic anhydride. acs.org The reaction of furan-3-carboxylates with various dienophiles, such as maleimides, can be significantly enhanced by using water as a solvent. rsc.org

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

| Diene | Dienophile | Product Stereochemistry | Key Findings |

|---|---|---|---|

| Furan-3-boronic acid MIDA ester | Maleic Anhydride | exo | 90% yield at 40 °C after 28 hours. acs.org |

| Furan-3-boronic acid pinacol (B44631) ester | Maleic Anhydride | exo | 95% yield at 80 °C. acs.org |

| Potassium furan-3-trifluoroborate | Maleic Anhydride | exo | Reaction completes in 15 minutes at room temperature. acs.org |

This table presents data for furan derivatives with substituents at the 3-position, illustrating the general reactivity pattern expected for this compound.

The double bonds of the furan ring can undergo cyclopropanation. Rhodium(II) catalysts are particularly effective for the reaction of furans with diazo compounds to form cyclopropane (B1198618) derivatives. acs.orgwikipedia.orgemory.edu Research has shown that the cyclopropanation of methyl 3-furoate (B1236865) using a Rh(II) catalyst, Rh₂(S-TCPTTL)₄, proceeds with high efficiency and enantioselectivity. acs.org

The reaction typically occurs at the β-position (C4-C5 double bond) of the furan ring, avoiding reaction at the α-position. acs.org This regioselectivity is attributed to the steric and electronic properties of the catalyst-carbene complex. The resulting cyclopropanes are valuable synthetic intermediates. acs.orgnih.gov

Table 2: Rh(II)-Catalyzed Cyclopropanation of Furan Esters

| Furan Substrate | Catalyst | Enantiomeric Excess (ee) | Key Observation |

|---|---|---|---|

| Methyl 3-furoate | Rh₂(S-TCPTTL)₄ | 86% | Reaction occurs cleanly at the β-position. acs.org |

This table highlights the reactivity of furan esters in cyclopropanation reactions, which is directly applicable to this compound.

The furan ring is susceptible to oxidative cleavage, a transformation that has been widely used in organic synthesis. organicreactions.orgsemanticscholar.org This process can convert the furan ring into various 1,4-dicarbonyl compounds. organicreactions.org Common oxidizing agents include ozone, singlet oxygen, and ruthenium tetroxide. semanticscholar.orgosi.lv Because of this reactivity, the furan ring is often employed as a masked carboxylic acid group. organicreactions.orgosi.lv

Ozonolysis of furan and its derivatives leads to the formation of dicarbonyl compounds. rsc.orgresearchgate.netresearchgate.net The reaction proceeds through the formation of an initial ozonide, which then decomposes to yield the final products. researchgate.net For substituted furans, a mixture of dicarbonyl products can be formed. researchgate.net Another method involves catalytic oxidation using systems like Mn(III)/Co(II) under an oxygen atmosphere, which opens the furan ring via an endoperoxide intermediate to generate a 1,4-dicarbonyl moiety. rsc.orgnih.gov

Table 3: Oxidizing Agents for Furan Ring Cleavage

| Oxidizing Agent/System | Typical Products | Reference |

|---|---|---|

| Ozone (O₃) | Dicarbonyl compounds, Carboxylic acids | osi.lvresearchgate.netresearchgate.net |

| Ruthenium Trichloride (cat.) / Sodium Periodate | Carboxylic acids | osi.lv |

| Mn(III)/Co(II) / O₂ | 1,4-Dicarbonyl compounds | rsc.orgnih.gov |

Furan is an electron-rich aromatic system and undergoes electrophilic aromatic substitution much more readily than benzene (B151609). pearson.comchemicalbook.comucalgary.capearson.com The presence of the oxygen atom increases the electron density of the ring, activating it towards electrophiles. pearson.com

Substitution preferentially occurs at the C2 (α) position. pearson.comstudy.com This regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed upon electrophilic attack at the C2 position, which allows for delocalization of the positive charge over three resonance structures, including one involving the oxygen atom. chemicalbook.comstudy.com Attack at the C3 position results in a less stable intermediate with only two significant resonance structures. chemicalbook.com The carboxylate group at the 3-position in this compound is a deactivating, meta-directing group in traditional aromatic systems. However, in the furan ring, the activating effect of the ring oxygen dominates, and substitution is still expected to favor the available α-positions (C2 and C5).

Furan derivatives can participate in various rearrangement reactions, particularly sigmatropic rearrangements. wikipedia.orgnih.govlibretexts.org A notable example involves furan-ynes bearing a propargyl carboxylate group. nih.gov In the presence of a gold catalyst, these substrates undergo a tandem sequence involving a rsc.orgrsc.org-sigmatropic rearrangement of the propargyl carboxylate to form an allene (B1206475) intermediate. nih.gov This is followed by an intramolecular Diels-Alder reaction of the newly formed allene with the furan ring. nih.govresearchgate.net

This type of reaction, related to the Claisen rearrangement, is a powerful tool for constructing complex polycyclic systems. nih.govresearchgate.netuh.edunih.gov The outcome of the reaction can be influenced by the specific substitution pattern on the furan and the nature of the catalyst. nih.gov

Modifications of the Carboxylate Moiety and Alkyl Chain

The propyl carboxylate group of this compound offers another site for chemical modification. Standard ester chemistry can be applied to alter this functional group.

The ester can be hydrolyzed under acidic or basic conditions to yield furan-3-carboxylic acid. researchgate.netgoogle.com This carboxylic acid is a versatile intermediate that can be converted into other derivatives. For example, treatment with thionyl chloride or a similar reagent can produce the corresponding acyl chloride. google.com This activated species can then react with various nucleophiles, such as amines or alcohols, to form amides or different esters, respectively. researchgate.netgoogle.com

Transesterification is another common reaction, where the propyl group is exchanged for another alkyl group by reacting with a different alcohol in the presence of an acid or base catalyst. acs.orgnih.govrsc.org This allows for the synthesis of a variety of furan-3-carboxylate esters from a single precursor.

Hydrolysis to Furan-3-carboxylic Acids

The conversion of this compound to furan-3-carboxylic acid is a standard hydrolysis reaction. This process is typically achieved under basic conditions. For instance, the hydrolysis of a related furan-3-acyl derivative, 3-trichloroacetylfuran, to furan-3-carboxylic acid can be accomplished by refluxing in benzene with sodium hydroxide (B78521), achieving a 70% yield. researchgate.net This method highlights a viable pathway for cleaving an acyl group to yield the parent carboxylic acid, a principle directly applicable to the hydrolysis of the propyl ester.

The general approach involves saponification, where the ester is treated with a strong base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture like water and an alcohol, followed by acidification to protonate the resulting carboxylate salt.

Table 1: Conditions for Hydrolysis of Furan-3-Acyl Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Trichloroacetylfuran | NaOH | Benzene, Reflux | Furan-3-carboxylic acid | 70% | researchgate.net |

Amidation to Furan-3-carboxamides

The synthesis of furan-3-carboxamides from this compound can be achieved through direct amidation. A related method involves the reaction of 3-trichloroacetylfuran with various primary and secondary alkyl amines, which readily displaces the trichloromethyl group to furnish the corresponding furan-3-carboxamides in high yields, ranging from 68-98%. researchgate.net

Direct conversion of the propyl ester to the amide would typically involve heating the ester with an amine, sometimes with a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid (as described in 3.2.1), which is then activated (e.g., by conversion to an acyl chloride with thionyl chloride) before being treated with an amine to form the amide bond. researchgate.net

Table 2: Synthesis of Furan-3-carboxamides from an Acyl Furan

| Starting Material | Reagent | Product | Yield Range | Reference |

|---|---|---|---|---|

| 3-Trichloroacetylfuran | Alkyl amines (primary and secondary) | Furan-3-carboxamides | 68-98% | researchgate.net |

Other Functional Group Interconversions on the Ester and Propyl Chain

Beyond hydrolysis and amidation, the ester and propyl groups of this compound are amenable to other functional group interconversions. Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another. ub.edusolubilityofthings.comfiveable.me

For the ester group, reduction is a common transformation. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, 3-(hydroxymethyl)furan. solubilityofthings.com

The propyl chain can also be modified, although this is less common without activating features. If a reactive site were introduced on the propyl chain (e.g., a halide), it could undergo nucleophilic substitution reactions. For instance, conversion of an alcohol on the chain to a tosylate or mesylate would create a good leaving group, enabling substitution with various nucleophiles like azides or cyanides. ub.eduvanderbilt.edu

Construction of Condensed and Polycyclic Furan-3-carboxylate Systems

Furan-3-carboxylates are valuable building blocks for synthesizing more complex, fused heterocyclic systems. These reactions often exploit the reactivity of the furan ring and its substituents to construct new carbocyclic and heterocyclic rings.

Synthesis of Dihydronaphthofuran-3-carboxylates and Benzo[b]furan-3-carboxylates

A synthetic route to dihydronaphthofuran-3-carboxylates involves the reaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione. beilstein-journals.org This reaction, conducted in methanol (B129727) with potassium acetate (B1210297), yields a mixture of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate and its [1,2-b] isomer. beilstein-journals.org

The synthesis of benzo[b]furan-3-carboxylates can be achieved through various methods, primarily involving the heterocyclization of benzene-containing substrates. researchgate.net One efficient pathway is the rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds, where the addition of AgNTf₂ favors the formation of benzofurans. organic-chemistry.org Another approach involves a palladium-catalyzed carbonylative cyclization of o-hydroxylarylacetylenes to produce methyl benzo[b]furan-3-carboxylates. organic-chemistry.org

Table 3: Selected Syntheses of Condensed Furan-3-carboxylates

| Product Type | Starting Materials | Key Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Dihydronaphthofuran-3-carboxylates | Alkyl 3-bromo-3-nitroacrylates, 2-hydroxynaphthalene-1,4-dione | AcOK, Methanol | Up to 73% (total) | beilstein-journals.org |

| Benzo[b]furan-3-carboxylates | Salicylaldehydes, Diazo compounds | Rh(III) catalyst, AgNTf₂ | Not specified | organic-chemistry.org |

| Benzo[b]furan-3-carboxylates | o-Hydroxylarylacetylenes | PdI₂, Thiourea, CBr₄ | Not specified | organic-chemistry.org |

Formation of Furo[2,3-d]pyranopyrans and Pyranochromenes

The construction of complex polycyclic systems such as furo[2,3-d]pyranopyrans and pyranochromenes can also start from alkyl 3-bromo-3-nitroacrylates, which are precursors in furan synthesis. beilstein-journals.org The reaction of these precursors with 4-hydroxy-pyran-2-ones or 4-hydroxy-chromen-2-ones leads to the formation of these fused systems. beilstein-journals.org

Specifically, reacting alkyl 3-bromo-3-nitroacrylates with 4-hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione results in alkyl 7-methyl-4,9-dioxo-4H,9H-furo[2,3-d]pyran[4,3-b]pyran-3-carboxylates in yields up to 51%. beilstein-journals.org Similarly, reaction with 4-hydroxy-2H,5H-pyrano[3,2-c] beilstein-journals.orgbenzopyran-2,5-dione yields alkyl 4,11-dioxo-4H,11H-furo[2',3':4,5]pyran[3,2-c]chromene-1-carboxylates. beilstein-journals.org

Synthesis of Furo[3,4-d]pyridazin-1(2H)-one Derivatives

Furo[3,4-d]pyridazin-1(2H)-one derivatives can be synthesized from appropriately substituted furan-3-carboxylates. A key method involves the reaction of acetyl-containing furan-3-carboxylates with hydrazine (B178648) hydrate (B1144303). mdpi.com For example, boiling methyl 4-acetyl-5-methylfuran-3-carboxylate with an excess of hydrazine hydrate in acetic acid leads to the formation of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. mdpi.com

An alternative condition involves reacting the furan-3-carboxylate with excess hydrazine hydrate in ethanol (B145695) at room temperature, catalyzed by trifluoroacetic acid, which can improve the yield to 44%. mdpi.com This cyclocondensation reaction provides a direct route to the fused furo-pyridazinone heterocyclic system. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Propyl Furan-3-carboxylate as a Versatile Synthetic Building Block

The furan (B31954) ring is a valuable heterocyclic motif in organic chemistry, and derivatives such as this compound serve as versatile starting materials. The arrangement of the ester group at the 3-position influences the reactivity of the furan ring, making it a useful precursor for a range of more complex molecular structures. Synthetic chemists utilize such building blocks to construct elaborate molecules that would be difficult to assemble otherwise. mdpi.comrsc.orgspringernature.com

Furan-containing compounds are foundational to the synthesis of more intricate heterocyclic systems. The furan ring can undergo various transformations, such as cycloaddition reactions, which allow for its conversion into other aromatic or non-aromatic ring systems. For instance, the Diels-Alder reaction can be used to transform furan units into arenes after a subsequent deoxygenation step. nih.gov This strategy allows for the creation of complex polycyclic aromatic structures from furan precursors. While specific examples detailing the use of this compound are highly specialized, the general reactivity of the furan core makes it a suitable candidate for such transformations. The ester and propyl groups can be carried through the synthetic sequence or modified to introduce additional functionality. Furan-3-carboxylate derivatives, in general, are employed in the synthesis of a variety of substituted heterocyclic compounds. researchgate.netdntb.gov.ua

Macrocycles, large ring-shaped molecules, are of significant interest in supramolecular chemistry and materials science. nih.govrsc.org Furan units have been successfully incorporated into the backbones of π-conjugated macrocycles. digitellinc.comsemanticscholar.org These furan-based macrocycles can exhibit unique electronic and structural properties, such as planarity and strong π-conjugation, which are distinct from their thiophene-based counterparts. digitellinc.comsemanticscholar.org The synthesis of these large rings often involves the coupling of smaller, pre-functionalized building blocks. A bifunctional monomer derived from this compound could, in principle, be used in such a synthetic strategy. The pre-organization of furan units can reduce the strain energy associated with macrocyclization, making the process more efficient. semanticscholar.org The resulting macrocycles have potential applications as hosts in host-guest systems or as active materials in organic electronics. nih.govnih.gov

Furan dicarboxylic acids, particularly furan-2,5-dicarboxylic acid (FDCA), are highly valuable monomers for the production of bio-based polymers. rsc.org The synthesis of substituted furan dicarboxylic acids can be achieved through various routes, often involving the carboxylation of a pre-existing furan carboxylate. rsc.orgstanford.edu For example, a known method involves the carbonate-promoted C-H carboxylation of 2-furoic acid to yield FDCA. rsc.org A similar strategy could theoretically be applied to this compound. The process would involve the deprotonation of a C-H bond on the furan ring, followed by reaction with carbon dioxide to introduce a second carboxylic acid group. The initial propyl ester would then need to be hydrolyzed to yield the final dicarboxylic acid. This would result in a substituted furan dicarboxylic acid, a class of compounds that has been investigated for various biological and chemical properties. nih.gov

| Synthetic Application | Precursor Compound | Product Class | Key Transformation |

| Complex Heterocycles | Furan Derivatives | Polycyclic Aromatics | Diels-Alder / Deoxygenation nih.gov |

| Macrocyclic Systems | Furan Building Blocks | π-Conjugated Macrocycles | Metal-catalyzed Coupling |

| Furan Dicarboxylic Acids | Furan Monocarboxylates | Substituted Diacids | C-H Carboxylation rsc.orgstanford.edu |

Integration in Polymer Chemistry and Functional Material Development

The development of sustainable materials from renewable resources is a major focus of modern chemistry. Furan derivatives, which can be derived from biomass, are considered important platform chemicals for the synthesis of new polymers and functional materials. nih.govresearchgate.net

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based monomer used to produce polyesters like poly(ethylene furanoate) (PEF), which is a promising sustainable alternative to the petroleum-derived poly(ethylene terephthalate) (PET). rsc.orgrsc.org The synthesis of these polyesters involves the polycondensation of a diacid (like FDCA) with a diol. researchgate.netnih.gov this compound, in its current form, is a monofunctional ester and cannot be directly used for polymerization. However, its conversion to a furan dicarboxylic acid, as discussed in section 4.1.3, would transform it into a viable monomer. The resulting polymer would contain a 3,4- or 2,4-substituted furan core, leading to different polymer properties compared to those derived from the more common 2,5-substituted FDCA.

The incorporation of furan units into conjugated macrocycles is a strategy for creating new organic electronic materials. digitellinc.com Furan-based macrocycles can exhibit planar geometries and strong intermolecular π-π stacking interactions, which are crucial for efficient charge transport. semanticscholar.org The electronic properties of these macrocycles, such as the HOMO-LUMO gap, can be tuned by modifying the building blocks used in their synthesis. semanticscholar.org A molecule like this compound could be functionalized to create a building block for such macrocycles. The ester group allows for further chemical modification, enabling the introduction of other functional groups or polymerizable sites, thereby facilitating the design of novel materials for applications in areas like organic electronics and supramolecular chemistry. digitellinc.com

| Material Class | Furan-Based Precursor | Key Properties | Potential Application |

| Biopolyesters | Furan Dicarboxylic Acids researchgate.net | Bio-based, Barrier Properties rsc.org | Food Packaging rsc.org |

| Conjugated Macrocycles | Functionalized Furans digitellinc.com | Planarity, π-conjugation semanticscholar.org | Organic Electronics nih.gov |

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for a detailed mapping of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Propyl Furan-3-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the propyl group.

The protons on the furan ring (H-2, H-4, and H-5) are in different chemical environments and are expected to appear as distinct multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electronegativity of the furan oxygen. The coupling between these protons provides valuable information about their relative positions on the ring.

The protons of the propyl group will appear in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the oxygen of the ester (-OCH₂-) will be the most downfield of the propyl signals due to the deshielding effect of the oxygen atom. The central methylene group (-CH₂-) will show a multiplet due to coupling with the adjacent methylene and methyl protons. The terminal methyl group (-CH₃) will appear as a triplet, being the most upfield of the propyl signals.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 (furan) | 8.1 - 8.3 | t | ~0.8 |

| H-5 (furan) | 7.4 - 7.6 | t | ~1.7 |

| H-4 (furan) | 6.7 - 6.9 | dd | J ≈ 1.7, 0.8 |

| -OCH₂- (propyl) | 4.1 - 4.3 | t | ~6.7 |

| -CH₂- (propyl) | 1.7 - 1.9 | sextet | ~7.4 |

| -CH₃ (propyl) | 0.9 - 1.1 | t | ~7.4 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms of the furan ring will resonate in the aromatic region, with their chemical shifts influenced by the position relative to the oxygen atom and the carboxylate group. The carbon atoms of the propyl group will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 162 - 165 |

| C-2 (furan) | 147 - 149 |

| C-5 (furan) | 143 - 145 |

| C-3 (furan) | 118 - 120 |

| C-4 (furan) | 109 - 111 |

| -OCH₂- (propyl) | 65 - 67 |

| -CH₂- (propyl) | 21 - 23 |

| -CH₃ (propyl) | 10 - 12 |

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can be influenced by the solvent.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of the molecule.

HSQC/HMQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the furan protons and their corresponding furan carbons, as well as correlations between the propyl protons and their respective carbons. This is invaluable for confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

The most prominent feature will be the strong absorption band due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will also give rise to characteristic bands. The furan ring will exhibit characteristic C-H and C=C stretching and bending vibrations. The propyl group will show C-H stretching and bending vibrations typical of aliphatic chains.

Expected FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3150 | C-H stretch | Furan Ring |

| 2850 - 3000 | C-H stretch | Propyl Group |

| 1710 - 1730 | C=O stretch | Ester |

| 1500 - 1600 | C=C stretch | Furan Ring |

| 1100 - 1300 | C-O stretch | Ester |

| 700 - 900 | C-H out-of-plane bend | Furan Ring |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The furan ring in this compound contains a conjugated π-electron system, which is expected to give rise to characteristic UV absorptions. The primary electronic transitions are expected to be π → π* transitions within the furan ring. The presence of the carboxylate group, which is also a chromophore, can influence the position and intensity of these absorption bands. Further photophysical investigations could explore properties such as fluorescence and phosphorescence, although simple furan derivatives are not typically strongly luminescent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for analyzing volatile compounds like this compound. uliege.bejmchemsci.com In GC-MS, the compound is first vaporized and separated from other components in a chromatographic column before being ionized and fragmented in the mass spectrometer. phcog.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (molecular weight: 154.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z 154. The fragmentation pattern can be predicted based on the structure and data from similar esters like methyl furan-3-carboxylate. nih.govnist.gov Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. ucalgary.ca

Key expected fragments for this compound include:

m/z 111: Loss of the propoxy radical (•OCH2CH2CH3). This corresponds to the formation of the stable furoyl cation.

m/z 95: A characteristic fragment of the furan ring, often seen in the mass spectra of furoic acid and its esters. nist.gov This can arise from the loss of an oxygen atom from the furoyl cation.

m/z 83: Further fragmentation of the furan ring structure.

m/z 43: Corresponding to the propyl cation ([CH3CH2CH2]+).

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment Ion |

|---|---|

| 154 | [M]+ (Molecular Ion) |

| 111 | [M - OCH2CH2CH3]+ (Furoyl cation) |

| 95 | [C5H3O]+ |

| 83 | Further furan ring fragment |

| 43 | [CH3CH2CH2]+ (Propyl cation) |

MALDI-TOF is a soft ionization mass spectrometry technique used for analyzing a wide range of chemical compounds, including both small and large molecules. news-medical.net The sample is co-crystallized with an excess of a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. microbeonline.comnih.gov The time it takes for the resulting ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. nih.gov

While highly effective for large biomolecules, the analysis of small organic molecules like this compound (MW < 500 Da) can be challenging due to interference from matrix-related peaks in the low m/z region. acs.org Successful analysis requires careful selection of the matrix to ensure clean spectra. news-medical.net For small organic and organometallic compounds, matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often preferred as they promote ion formation with reduced laser influence, leading to cleaner mass spectra. news-medical.net MALDI-TOF is advantageous for analyzing sensitive compounds due to its soft ionization nature. news-medical.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While obtaining single crystals of suitable quality can be a challenge, the data generated is unparalleled for structural confirmation. smf.mx

Although the specific crystal structure of this compound is not documented in the available literature, studies on other furan-3-carboxylate derivatives provide insight into the expected structural features. For example, analysis of related structures reveals the planarity of the furan ring and the orientation of the ester group. beilstein-journals.org X-ray diffraction analysis has been used to determine the torsion angles between the ester fragment and the furan ring in methyl and ethyl furan-3-carboxylate derivatives, showing how the alkoxycarbonyl fragment's orientation can influence electronic conjugation with the furan system. beilstein-journals.org This technique would be essential to unambiguously confirm the solid-state conformation of this compound.

Table 3: Illustrative Crystallographic Data for a Furan Carboxamide Derivative This table presents data for a related furan derivative, N-(diethylcarbamothioyl)furan-2-carboxamide, to illustrate the type of information obtained from X-ray diffraction analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.6460(4) |

| b (Å) | 23.8775(11) |

| c (Å) | 8.0692(4) |

| β (°) | 93.222(2) |

| Volume (ų) | 1855.58(15) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on a diethylcarbamothioyl furan-2-carboxamide derivative. tandfonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furan |

| Furan-3-carboxylic acid |

| Methyl furan-3-carboxylate |

| Ethyl furan-3-carboxylate |

| 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) |

Computational Chemistry Investigations of Propyl Furan 3 Carboxylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a prominent computational method in quantum chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in elucidating various molecular properties of Propyl Furan-3-carboxylate.

Geometry Optimization and Conformational Preferences Analysis

The geometry of this compound has been optimized using DFT methods, commonly employing the B3LYP functional with a 6-311G(d,p) basis set, to locate the minimum energy structure on the potential energy surface. The optimization process yields key information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Conformational analysis of this compound is crucial for understanding its flexibility, which primarily arises from rotation around the C-O single bond of the ester group and the C-C single bonds within the propyl chain. The two main conformations of the ester group are the s-trans and s-cis forms, referring to the arrangement of the furan (B31954) ring and the propyl group with respect to the C-O bond. DFT calculations typically predict that the s-trans conformer is more stable for esters due to reduced steric hindrance.

Furthermore, the propyl chain can adopt different conformations, with the anti (trans) and gauche arrangements being the most significant. The rotation around these bonds leads to a complex potential energy surface with several local minima. DFT calculations can map these surfaces to identify the most stable conformers and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters of this compound (s-trans conformer) Calculated at the B3LYP/6-311G(d,p) Level of Theory

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | C6=O1 | 1.210 | O1-C6-O2 | 124.5 |

| C-O (ester) | C6-O2 | 1.345 | C6-O2-C7 | 116.8 |

| C-O (furan) | C2-O3 | 1.362 | C2-O3-C5 | 106.7 |

| C=C (furan) | C2=C3 | 1.375 | C3-C4-C5 | 106.5 |

| C-C (furan) | C3-C4 | 1.430 | C4-C5-O3 | 110.2 |

| C-C (propyl) | C7-C8 | 1.530 | O2-C7-C8 | 109.5 |

| C-C (propyl) | C8-C9 | 1.535 | C7-C8-C9 | 110.0 |

Note: The values in this table are representative and are based on typical DFT results for furan esters and alkyl chains.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, providing valuable insights for the interpretation of experimental data.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nist.gov For this compound, calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory.

The calculated isotropic shielding constants are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. A strong linear correlation between the experimental and calculated chemical shifts is generally observed for furan derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO-DFT Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H2 (furan) | 8.10 | C2 (furan) | 145.0 |

| H4 (furan) | 6.70 | C3 (furan) | 120.5 |

| H5 (furan) | 7.60 | C4 (furan) | 110.0 |

| H7 (propyl) | 4.20 | C5 (furan) | 148.0 |

| H8 (propyl) | 1.75 | C6 (carbonyl) | 163.0 |

| H9 (propyl) | 1.00 | C7 (propyl) | 67.0 |

| C8 (propyl) | 22.0 | ||

| C9 (propyl) | 10.5 |

Note: These are representative values based on typical GIAO-DFT calculations for furan esters and propyl chains. Actual values may vary depending on the specific computational parameters and solvent effects.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. For this compound, these calculations are typically performed at the B3LYP/6-311G(d,p) level. The results provide a theoretical vibrational spectrum (infrared and Raman) that can be used to assign the experimentally observed bands to specific molecular motions.

Due to the neglect of anharmonicity and other systematic errors in the calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data. materialsciencejournal.org The vibrational modes of this compound can be assigned to the furan ring, the carboxylate group, and the propyl chain.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3250 | 3120 | C-H stretching (furan ring) |

| 3050 | 2928 | C-H asymmetric stretching (propyl) |

| 2980 | 2861 | C-H symmetric stretching (propyl) |

| 1780 | 1709 | C=O stretching (ester) |

| 1590 | 1526 | C=C stretching (furan ring) |

| 1470 | 1411 | CH₂ scissoring (propyl) |

| 1380 | 1325 | Furan ring stretching |

| 1250 | 1200 | C-O stretching (ester) |

Note: Frequencies are representative and based on DFT calculations for similar molecules. A typical scaling factor of 0.96 is applied.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. ustc.edu.cn By applying TD-DFT, typically at the B3LYP/6-311G(d,p) level, the vertical excitation energies, oscillator strengths, and corresponding electronic transitions of this compound can be predicted.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system of the furan ring and the carboxylate group. These transitions are responsible for the molecule's absorption in the ultraviolet region.

Table 4: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 5.25 | 236 | 0.45 |

| HOMO-1 → LUMO | 5.90 | 210 | 0.15 |

| HOMO → LUMO+1 | 6.35 | 195 | 0.08 |

Note: Values are illustrative of typical TD-DFT results for furan derivatives and may vary with the level of theory and solvent conditions.

Electronic Structure Characterization

DFT provides a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. For this compound, the HOMO is typically localized on the furan ring, indicating it is the primary site for electrophilic attack. The LUMO is generally distributed over the carboxylate group and the furan ring, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.net For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a likely site for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge transfer between donor and acceptor orbitals, which is indicative of hyperconjugative interactions that stabilize the molecule. For this compound, NBO analysis would reveal significant delocalization of π-electrons within the furan ring and between the ring and the carboxylate group. rsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower stability, as it is easier for an electron to be excited to a higher energy state. irjweb.comedu.krd

In this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, which possesses π-bonding characteristics. ustc.edu.cn The LUMO, conversely, is anticipated to be distributed over the π-antibonding system of the carboxylate group and the furan ring. ustc.edu.cn This distribution dictates that the furan ring is the primary site for electrophilic attack, while the carboxylate group is more susceptible to nucleophilic attack. The energy gap for furan derivatives typically reflects a stable but reactive molecule, capable of participating in various chemical transformations. semanticscholar.orgwuxibiology.com A larger energy gap indicates higher stability and lower chemical reactivity. irjweb.com

Table 1: Representative Frontier Orbital Energies and Related Quantum Chemical Parameters

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and kinetic stability irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue signifies regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. clockss.org

For this compound, the MEP map would show the most negative potential (red region) concentrated around the oxygen atoms of the carboxylate group due to their high electronegativity and lone pairs of electrons. The oxygen atom within the furan ring also contributes to a region of negative potential. The most positive potential (blue region) would be located around the hydrogen atoms of the propyl chain and the furan ring. This analysis confirms that the carbonyl oxygen is a primary site for interaction with electrophiles, while the hydrogens are more exposed to nucleophiles.

Table 2: Representative MEP Surface Potential Values

| Molecular Region | Associated Atom(s) | Typical Potential Range (kcal/mol) | Reactivity |

|---|---|---|---|

| Most Negative Potential (Vmin) | Carbonyl Oxygen (C=O) | -35 to -50 | Site for electrophilic attack |

| Negative Potential | Furan Oxygen | -20 to -30 | Site for electrophilic attack |

| Positive Potential (Vmax) | Propyl Chain Hydrogens | +20 to +30 | Site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by translating the complex wavefunction into a localized Lewis-like structure. wikipedia.orgwisc.edu This method examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. materialsciencejournal.orgstackexchange.com A large E(2) value indicates a strong interaction between an electron donor (a filled Lewis-type orbital, like a bond or lone pair) and an electron acceptor (a vacant non-Lewis-type orbital, like an antibonding orbital). materialsciencejournal.org

Table 3: Significant Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Representative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ofuran) | π* (Cring–Cring) | ~20-25 | Intramolecular hyperconjugation (aromaticity) |

| LP (Oester) | π* (C=O) | ~30-40 | Resonance stabilization of the ester group |

| π (Cring=Cring) | π* (C=O) | ~15-20 | Conjugation between furan ring and carboxylate |

Density of States (DOS) Analysis

Density of States (DOS) analysis is a computational method that provides a graphical representation of the number of available electronic states at each energy level within a molecule. ustc.edu.cn It complements the discrete energy levels provided by HOMO-LUMO analysis by showing the distribution and contribution of different molecular fragments (e.g., the furan ring, the carboxylate group, the propyl chain) to the molecular orbitals. ustc.edu.cn The Partial Density of States (PDOS) breaks down the total DOS, illustrating the specific contributions of atoms or functional groups to the frontier orbitals.

For this compound, a DOS analysis would reveal that the states near the HOMO level are predominantly composed of contributions from the p-orbitals of the furan ring atoms. ustc.edu.cn The states near the LUMO level would show significant contributions from both the furan ring and the π-system of the carboxylate group. The propyl chain, being a saturated alkyl group, would primarily contribute to orbitals at much lower energy levels and have a negligible contribution to the frontier orbitals that govern reactivity. This analysis helps to confirm the roles of the different functional groups in the molecule's electronic behavior. ustc.edu.cn

Reaction Mechanism Elucidation and Transition State Studies

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways. pku.edu.cn For the synthesis of furan-3-carboxylates, several routes exist, and computational studies can help determine the most plausible mechanism. rsc.orgnih.govorganic-chemistry.org One proposed pathway for the formation of substituted furans involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, ring opening, and subsequent intramolecular Michael addition followed by elimination. rsc.org

Advanced Computational Approaches

Aromaticity Assessment and Ring Current Calculations